molecular formula C10H12N2O B13877341 3-Amino-1-benzylazetidin-2-one

3-Amino-1-benzylazetidin-2-one

Cat. No.: B13877341
M. Wt: 176.21 g/mol
InChI Key: CZOBEGCGKVVQHI-UHFFFAOYSA-N
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Description

3-Amino-1-benzylazetidin-2-one is a monocyclic β-lactam (2-azetidinone) compound of significant interest in medicinal chemistry and organic synthesis. The azetidin-2-one core is a privileged structure in drug discovery, most famously known as the central scaffold in all β-lactam antibiotic families . Beyond their antibacterial and anti-β-lactamase activities, β-lactams are now investigated as promising scaffolds in other therapeutic areas, including as cholesterol absorption inhibitors (e.g., Ezetimibe), anticancer agents, and treatments for neurodegenerative diseases . The specific substitution pattern of this compound, featuring a reactive amino group and a benzyl-protected nitrogen, makes it a versatile building block or intermediate for further chemical diversification. Researchers can utilize this compound to develop new hybrid molecules by functionalizing the 3-amino group, or to explore its intrinsic biological activity. It serves as a key precursor in the stereoselective synthesis of more complex, functionalized azetidines, which are valuable as constrained amino acid analogs in peptide chemistry and as bioisosteres in drug design . General methods for synthesizing such 2-azetidinones often involve the classic Staudinger ketene-imine [2+2] cycloaddition or other cyclization approaches . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-1-benzylazetidin-2-one

InChI

InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

InChI Key

CZOBEGCGKVVQHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of β-Amino Acid Derivatives

One classical and efficient approach to synthesizing azetidin-2-ones involves the cyclization of β-amino acids or their activated derivatives. The inherent ring strain in azetidin-2-one complicates direct thermal cyclization; therefore, specialized dehydrating agents or activated esters are used to facilitate ring closure.

A study by describes the use of highly reactive activated esters of β-amino acids, which undergo cyclization to form β-lactams (azetidin-2-ones) in excellent yield. This method involves:

  • Activation of the β-amino acid as an ester derivative
  • Intramolecular cyclization under mild conditions to form the azetidin-2-one ring
  • Avoidance of side reactions such as β-elimination or intermolecular condensation

This approach is particularly useful for preparing azetidin-2-ones with various N-substituents, including benzyl groups, by starting from appropriately substituted β-amino acid precursors.

Direct Displacement on Azetidine Electrophiles

Another common method involves the nucleophilic substitution of azetidine electrophiles, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles to introduce the amino group at the 3-position.

Wang et al. (2020) presented a straightforward one-step synthesis of azetidine-3-amines, including 3-amino derivatives, by reacting 1-benzhydrylazetidin-3-yl electrophiles with amines under heating in acetonitrile. The general procedure involves:

  • Dissolving the azetidine electrophile (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) in acetonitrile
  • Adding an equimolar or excess amount of the amine nucleophile
  • Stirring the reaction mixture at 80 °C overnight
  • Workup involving solvent removal, extraction, and purification (e.g., silica gel chromatography)

This method yields 3-amino-1-benzylazetidin-2-one derivatives efficiently, with yields commonly reported around 70% or higher depending on the amine used.

Synthesis via 1-Benzylazetidin-3-ol Intermediate

The preparation of this compound can also proceed through the intermediate 1-benzylazetidin-3-ol, which is then transformed into the amino derivative.

Industrial processes have optimized the synthesis of 1-benzylazetidin-3-ol starting from benzylamine and epichlorohydrin (epoxy chloropropane), as detailed in and. The key steps include:

  • Reaction of benzylamine with epichlorohydrin in aqueous medium at low temperature (0–5 °C) to form an intermediate
  • Cyclization of the intermediate in acetonitrile with sodium carbonate under reflux to yield 1-benzylazetidin-3-ol
  • Purification by filtration and crystallization

Following this, the 3-hydroxy group can be converted to the 3-amino group via hydrogenation or nucleophilic substitution, depending on the desired final product.

An improved one-pot multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol with 80% yield and high purity (99.3%) has been reported, which is relevant for industrial preparation of azetidine derivatives.

Hydrogenation and Amination Steps

The conversion of 1-benzylazetidin-3-ol to this compound may involve catalytic hydrogenation in the presence of palladium on carbon and acid, as described in patent CN102827052A. The procedure includes:

  • Dissolving 1-benzylazetidin-3-ol in methanol
  • Adding hydrochloric acid and palladium carbon catalyst
  • Hydrogenating under controlled conditions for several hours
  • Filtering off the catalyst and isolating the amino product by precipitation and filtration

This step efficiently introduces the amino group at the 3-position, yielding the target compound.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Cyclization of β-amino acid esters β-amino acid derivatives Activated esters, mild cyclization conditions High (varies) Mild conditions, good selectivity
Direct displacement on azetidine electrophiles 1-Benzhydrylazetidin-3-yl methanesulfonate + amine MeCN, 80 °C, overnight stirring 70-80 Straightforward, one-step
Synthesis via 1-benzylazetidin-3-ol intermediate Benzylamine + epichlorohydrin Aqueous reaction at 0-5 °C, reflux in MeCN with Na2CO3 75-85 Scalable, economical industrial process
Hydrogenation/Amination 1-Benzylazetidin-3-ol Pd/C catalyst, HCl, methanol, hydrogenation High Efficient amination step

Notes on Process Optimization and Impurities

  • Industrial processes prioritize minimizing impurities such as di(3-chloro-2-hydroxypropyl) benzylamine, which can form during ring closure steps.
  • Improved processes avoid chromatography, favoring crystallization and filtration for purification.
  • Reaction temperature and stoichiometry of reagents (e.g., equivalents of amine or base) significantly affect yields and purity.
  • Use of triethylamine or other bases can enhance yields in displacement reactions involving amine hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methanesulfonyl Chloride: Used for activating the hydroxyl group.

    Ammonium Hydroxide: Used in the aminolysis step.

    Triethylamine: Acts as a base in the activation step.

Major Products

Scientific Research Applications

3-Amino-1-benzylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Structural Analogues in the Azetidinone Family

(a) 3-Chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propionamido]azetidin-2-one
  • Substituents: Chloro at position 3, acetyloxy-methoxy-phenyl at position 4, and a phenylamino-propionamido group at position 1.
  • Key Differences: The chloro and acetyloxy groups increase molecular weight and steric hindrance compared to the amino and benzyl groups in the target compound. This derivative demonstrated moderate antibacterial activity in preliminary assays, attributed to its ability to disrupt bacterial cell wall synthesis .
(b) 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one
  • Substituents : Methyl at position 1 and benzo[d][1,3]dioxol-5-yl (a fused dioxole ring) at position 3.
  • No biological data are available, but the structural simplicity suggests improved solubility relative to benzyl-substituted analogs .
(c) 1,3-Diazetidin-2-one Derivatives
  • Core Structure: Contains two azetidinone rings (diazetidinone system).
  • Key Differences: The diazetidinone framework introduces additional ring strain and hydrogen-bonding sites.

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Azetidinone Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP (Predicted) Bioactivity Highlights
3-Amino-1-benzylazetidin-2-one 1-Benzyl, 3-amino 190.23 1.8 Limited data; potential β-lactamase inhibition
3-Chloro-4-(methoxy-phenyl)-derivative 1-Phenylamino, 3-chloro, 4-aryl 452.87 3.5 Antibacterial activity (MIC: 16 µg/mL)
1-Methyl-4-(benzo[d][1,3]dioxol-5-yl) 1-Methyl, 4-dioxolyl 220.24 1.2 No reported activity
1,3-Diazetidin-2-one derivatives Dual azetidinone rings 480–520 2.5–3.8 ADME challenges (Lipinski violations)

Key Observations :

  • Steric Effects : Benzyl and aryl substituents (e.g., in ) enhance target binding but may compromise solubility.
  • Electronic Effects: Amino groups (as in the target compound) improve hydrogen-bonding capacity, favoring enzyme interactions.
  • ADME Limitations: Diazetidinones and chloro-substituted analogs face bioavailability hurdles due to high molecular weight and lipophilicity .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-benzylazetidin-2-one, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include temperature control (e.g., −20°C to room temperature for intermediate stabilization) and purification via column chromatography or recrystallization. For structurally similar azetidinones, reaction optimization has been achieved using stoichiometric adjustments and catalyst screening (e.g., palladium for cross-coupling reactions) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, while mass spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is recommended for purity assessment, with relative retention time thresholds set at ≤0.5% for individual impurities and ≤2.0% for total impurities .

Q. What are the critical storage conditions to ensure the stability of this compound in laboratory settings?

Store in tightly sealed containers under dry, inert atmospheres (e.g., argon) at controlled temperatures (e.g., 2–8°C). Avoid exposure to moisture and light, as azetidinones are prone to hydrolysis and photodegradation. Reseal opened containers immediately and maintain upright to prevent leakage .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological triangulation—combining enzyme inhibition assays, cell-based viability tests, and computational modeling—helps resolve contradictions. Standardize assay conditions (e.g., pH, temperature) and validate results using internal controls (e.g., reference inhibitors). Cross-check data against orthogonal techniques like isothermal titration calorimetry (ITC) .

Q. What in silico strategies can predict the pharmacokinetic properties of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) identifies binding interactions with target proteins, while ADME (Absorption, Distribution, Metabolism, Excretion) studies use tools like SwissADME to predict solubility, bioavailability, and metabolic stability. QSAR (Quantitative Structure-Activity Relationship) models further optimize substituent effects on activity .

Q. How can HPLC methods be optimized for separating this compound from structurally similar impurities?

Use gradient elution with a C18 column and mobile phases combining acetonitrile and ammonium acetate buffer (pH 4.5–5.5). Adjust flow rates (1.0–1.5 mL/min) and monitor retention times against spiked impurity standards. Validate resolution using peak symmetry and theoretical plate calculations .

Q. What are the best practices for handling air-sensitive intermediates in the synthesis of this compound?

Employ Schlenk-line techniques for moisture-sensitive steps, such as azetidine ring closure. Use anhydrous solvents (e.g., THF, DCM) pre-purified with molecular sieves. Monitor reactions via TLC under inert conditions and quench intermediates with degassed solutions to prevent oxidation .

Methodological Considerations

  • Synthetic Challenges : Side reactions like over-alkylation can be mitigated by slow reagent addition and low temperatures (−78°C for lithiation steps) .
  • Data Validation : For bioactivity studies, include negative controls (e.g., solvent-only groups) and replicate experiments (n ≥ 3) to ensure statistical robustness .
  • Safety Protocols : Follow OSHA guidelines for handling azetidinones, including fume hood use and PPE (gloves, lab coats) due to potential irritancy .

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